Fepradinol-d6
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Overview
Description
Fepradinol-d6 is a deuterium-labeled form of Fepradinol, a compound known for its anti-inflammatory properties. The molecular formula of this compound is C12H13D6NO2, and it has a molecular weight of 215.32 . The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fepradinol-d6 is synthesized by introducing deuterium atoms into the Fepradinol molecule. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions typically include controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated chemicals. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the final product. The production facilities are equipped with advanced technologies to handle the specific requirements of deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
Fepradinol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
Scientific Research Applications
Fepradinol-d6 is widely used in scientific research due to its unique properties:
Mechanism of Action
Fepradinol-d6 functions primarily as a beta-adrenergic receptor antagonist. Beta-adrenergic receptors are part of the sympathetic nervous system and play a critical role in regulating cardiovascular functions. By blocking these receptors, this compound exerts its anti-inflammatory effects and modulates various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Fepradinol: The non-deuterated form of Fepradinol, with similar anti-inflammatory properties.
Propranolol: Another beta-adrenergic receptor antagonist used in the treatment of cardiovascular diseases.
Metoprolol: A selective beta-1 receptor antagonist used to manage hypertension and angina.
Uniqueness
Fepradinol-d6 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed analysis of metabolic pathways is required.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
215.32 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/i1D3,2D3 |
InChI Key |
PVOOBRUZWPQOER-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC(C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.